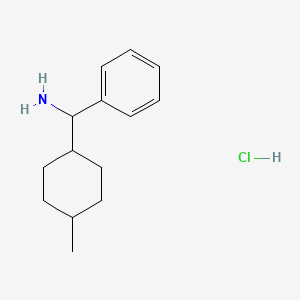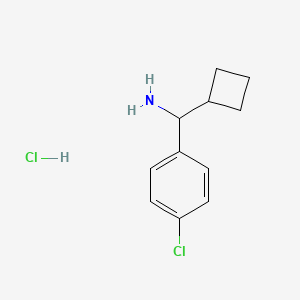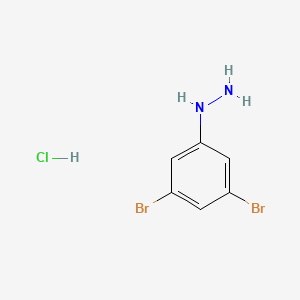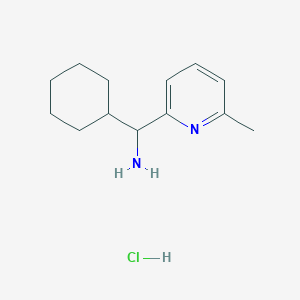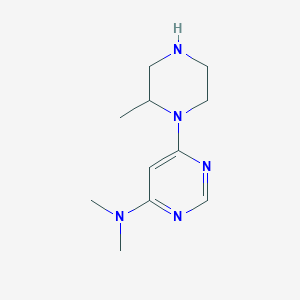
N,N-Dimethyl-6-(2-methylpiperazin-1-yl)pyrimidin-4-amine
Vue d'ensemble
Description
“N,N-Dimethyl-6-(2-methylpiperazin-1-yl)pyrimidin-4-amine” is a synthetic compound with the molecular formula C11H19N5 . It has a molecular weight of 221.3 g/mol .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, related compounds have been synthesized for various purposes. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H19N5/c1-9-7-16(5-4-12-9)11-6-10(15(2)3)13-8-14-11/h6,8-9,12H,4-5,7H2,1-3H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
This compound is reported to be a powder at room temperature .Applications De Recherche Scientifique
Antimicrobial and Antifungal Applications
- Compounds related to N,N-Dimethyl-6-(2-methylpiperazin-1-yl)pyrimidin-4-amine have been synthesized and evaluated for their insecticidal and antibacterial potential. Such compounds have shown activity against Pseudococcidae insects and selected microorganisms, highlighting their potential in pest control and antimicrobial treatments (Deohate & Palaspagar, 2020).
Anticancer and Anti-inflammatory Applications
- Novel pyrimidine derivatives have been synthesized for their potential as anticancer and anti-5-lipoxygenase agents, indicating their use in cancer treatment and as anti-inflammatory compounds (Rahmouni et al., 2016).
Neurodegenerative Disease Treatment
- Some derivatives of the compound have been explored for their dual activity as cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, offering a promising approach for the treatment of neurodegenerative diseases such as Alzheimer's (Mohamed et al., 2011).
Anti-tubercular Activity
- Research has been conducted on the synthesis and evaluation of nitrogen-rich piperazine-pyrimidine-pyrazole hybrid motifs for their potential as anti-tubercular agents, demonstrating their potential role in combating tuberculosis (Vavaiya et al., 2022).
Antitumor and Antibacterial Pharmacophore Identification
- Pyrazole derivatives have been synthesized and evaluated for their antitumor, antifungal, and antibacterial activities. These studies have helped in identifying pharmacophore sites beneficial for developing new therapeutic agents (Titi et al., 2020).
Safety and Hazards
While specific safety and hazard information for “N,N-Dimethyl-6-(2-methylpiperazin-1-yl)pyrimidin-4-amine” was not found, related compounds have been associated with various hazard statements including H302, H312, H315, H318, H332, and H335 . These statements correspond to various health hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation.
Propriétés
IUPAC Name |
N,N-dimethyl-6-(2-methylpiperazin-1-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5/c1-9-7-12-4-5-16(9)11-6-10(15(2)3)13-8-14-11/h6,8-9,12H,4-5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPHVPLGRSGXFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C2=CC(=NC=N2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




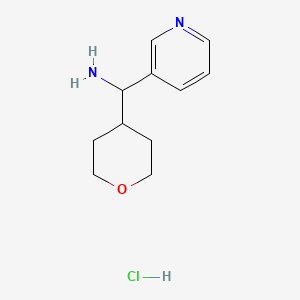
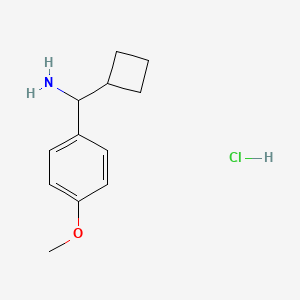

![2-(Piperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride](/img/structure/B1471991.png)



